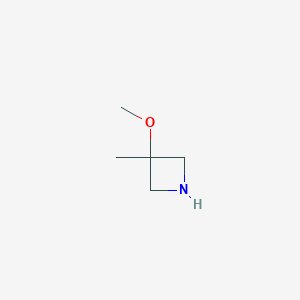

3-Methoxy-3-methylazetidine

Description

Overview of Four-Membered Nitrogen Heterocycles in Organic Synthesis and Medicinal Chemistry

Four-membered nitrogen-containing heterocycles, particularly azetidines, represent a critical class of compounds in both organic synthesis and medicinal chemistry. nih.govbeilstein-journals.orgugent.be These saturated rings are found in a variety of natural products and have become increasingly prevalent in pharmaceutical agents. nih.govsemanticscholar.org Their value stems from their ability to introduce three-dimensional character into flat molecules, a desirable trait for improving pharmacological properties. nih.gov Azetidines serve as bioisosteres for other common groups and can enhance properties such as solubility, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net Despite historical challenges in their synthesis, the growing demand for these scaffolds has spurred the development of numerous innovative synthetic methodologies. nih.govresearchgate.net Consequently, azetidines are now widely used as versatile building blocks in drug discovery campaigns. enamine.netchemrxiv.org

The utility of these heterocycles is diverse, with azetidine-containing compounds showing a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.govresearchgate.net Their incorporation into drug candidates is often a key strategy for optimizing lead compounds. researchgate.net

The Intrinsic Role of Ring Strain in Azetidine (B1206935) Reactivity and Synthetic Tractability

A defining feature of azetidines is their significant ring strain, a consequence of the deviation of bond angles from the ideal tetrahedral geometry. researchgate.netwikipedia.org This internal strain is a powerful driver of their chemical reactivity. nih.govbeilstein-journals.orgugent.be The ring strain energy of azetidine is estimated to be approximately 25.2-25.4 kcal/mol, positioning it between the more reactive, less stable three-membered aziridines and the less reactive, more stable five-membered pyrrolidines. researchgate.netresearchgate.netrsc.org

This intermediate level of strain endows azetidines with a unique combination of stability for handling and sufficient reactivity for synthetic manipulation. nih.govbeilstein-journals.orgugent.be The strain can be harnessed in "strain-release" reactions, where the opening of the four-membered ring provides a thermodynamic driving force for forming new, more complex structures. nih.gov This reactivity makes azetidines valuable intermediates for synthesizing a wide array of other nitrogen-containing compounds. researchgate.net

| Cyclic Compound | Ring Strain Energy (kcal/mol) |

|---|---|

| Aziridine (B145994) | ~26.7-27.7 |

| Cyclopropane | ~27.6 |

| Cyclobutane | ~26.3-26.4 |

| Azetidine | ~25.2-25.4 |

| Cyclopentane | ~7.4 |

| Pyrrolidine | ~5.4-5.8 |

| Piperidine (B6355638) | ~0-1.3 |

Contextualization of 3-Methoxy-3-methylazetidine within the Broader Azetidine Landscape

This compound is a specific example of a 3-substituted azetidine, a class of molecules that is particularly important in medicinal chemistry. semanticscholar.org The substitution at the 3-position allows for the introduction of diverse functional groups, enabling fine-tuning of a molecule's properties. acs.orgacs.org The presence of both a methoxy (B1213986) and a methyl group on the same carbon atom (C3) creates a quaternary center, which can be a valuable structural motif for blocking metabolic pathways or for creating specific three-dimensional arrangements for optimal target binding.

While detailed research on the specific applications of this compound is not widespread, its synthesis has been described. One notable method involves an unexpected rearrangement of an aziridine intermediate to form the more stable azetidine ring. nih.govugent.beacs.org This synthesis highlights the intricate and sometimes non-intuitive reaction pathways governed by ring strain and electronics. The compound is typically available as a hydrochloride salt, which is a white crystalline solid soluble in water and some organic solvents. chembk.com It is primarily utilized as a chemical intermediate in the pharmaceutical and pesticide fields. chembk.com

| Property | This compound | This compound Hydrochloride |

|---|---|---|

| CAS Number | 877665-31-1 | 905843-93-8 |

| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO |

| Molecular Weight | 101.15 g/mol | 137.61 g/mol |

| Physical Form | Not specified | Solid |

| Purity | Not specified | ~97-98% |

Overview of Research Advancements in Azetidine Chemistry

The chemistry of azetidines has seen remarkable progress in recent years, driven by their increasing importance. nih.govbeilstein-journals.orgugent.be Key advancements have focused on developing more efficient and versatile synthetic methods. These include:

Photochemical Synthesis: The use of light to mediate reactions, such as the aza Paternò-Büchi reaction, has emerged as a powerful tool for constructing azetidine rings, often under mild conditions. researchgate.netnih.govnottingham.ac.uk Flow photochemistry has further enhanced the scalability of these methods. durham.ac.uk

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds on the azetidine ring is a highly atom-economical strategy for creating complex derivatives. rsc.org Rhodium-catalyzed C-H arylation is one such example that has expanded the toolkit for modifying the azetidine scaffold. rsc.org

Strain-Release Strategies: Methods that leverage the inherent ring strain of precursors like 1-azabicyclo[1.1.0]butanes have provided efficient pathways to functionalized azetidines. semanticscholar.org

Novel Cycloadditions and Ring Contractions: Researchers continue to discover new cycloaddition reactions and ring contraction methodologies (e.g., from 2-pyrrolidinones) to access diverse azetidine structures. rsc.org

These advancements have made a wider array of substituted azetidines accessible, facilitating their use in various fields, from medicinal chemistry to materials science. researchgate.netresearchgate.net

| Drug Name | Therapeutic Area |

|---|---|

| Azelnidipine | Antihypertensive (Calcium Channel Blocker) |

| Cobimetinib | Anticancer (MEK Inhibitor) |

| Ximelagatran | Anticoagulant (Direct Thrombin Inhibitor) |

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-3-methylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(7-2)3-6-4-5/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQOJPCZZYNBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677289 | |

| Record name | 3-Methoxy-3-methylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877665-31-1 | |

| Record name | 3-Methoxy-3-methylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Functionalization of Azetidine Core Structures, with Emphasis on 3 Methoxy 3 Methylazetidine Derivatives

Ring-Opening Reactions of Azetidines

The release of ring strain is a primary driving force for the reactivity of azetidines, making ring-opening reactions a common and synthetically useful transformation. rsc.org These reactions typically require activation of the azetidine (B1206935) nitrogen, often through protonation, quaternization, or conversion to a carbamate (B1207046) or sulfonamide, which increases the electrophilicity of the ring carbons. magtech.com.cnbohrium.com

The nucleophilic ring-opening of activated azetidines, known as azetidinium ions or N-acyl/sulfonyl azetidines, generally proceeds through an SN2-type mechanism. bohrium.comnih.goviitk.ac.in In this process, a nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond and the formation of a functionalized γ-aminopropane derivative. nih.govacs.org The reaction is typically stereoselective, occurring with an inversion of configuration at the carbon center that is attacked. nih.gov

For a derivative of 3-Methoxy-3-methylazetidine, nucleophilic attack would occur at either the C2 or C4 position, as the C3 position is a quaternary center and thus not susceptible to a standard SN2 reaction. The outcome of the reaction, specifically which C-N bond is cleaved, is determined by regioselectivity.

In unsymmetrically substituted azetidines, the site of nucleophilic attack is governed by a combination of electronic and steric factors. magtech.com.cnresearchgate.net

Electronic Effects : Electron-withdrawing groups on the ring can stabilize a partial negative charge in the transition state, directing the nucleophile to the carbon atom bearing that group. Conversely, groups that can stabilize a positive charge, such as aryl or vinyl groups at the C2 position, can promote C2-N bond cleavage by stabilizing the transition state. magtech.com.cnresearchgate.net In the case of N-alkoxycarbonyl azetidiniums, an electron-withdrawing group at C2 typically directs the nucleophilic attack to the C2 position. bohrium.com

Steric Effects : Nucleophilic attack generally occurs at the less sterically hindered carbon atom. magtech.com.cnresearchgate.net For azetidines with bulky substituents at one of the α-carbons (C2 or C4), the nucleophile will preferentially attack the less substituted α-carbon. magtech.com.cn For a this compound derivative, the substituents at C3 would exert steric influence on the approaching nucleophile, potentially affecting the reaction rate but the primary regiochemical decision for attack is between C2 and C4.

The interplay of these effects is crucial in predicting the outcome of ring-opening reactions. For instance, in 2-alkylazetidines, sterically demanding nucleophiles tend to attack the C4 position, whereas electronic effects dominate in 2-aryl-N-tosylazetidines, leading to attack at the C2 position. magtech.com.cniitk.ac.in

| Azetidine Substrate | Activating Group | Nucleophile | Major Product | Controlling Factor |

|---|---|---|---|---|

| 2-Phenyl-N-Tosylazetidine | Tosyl | MeOH | Attack at C2 | Electronic (Aryl group stabilizes transition state) |

| 2-Methylazetidinium | N-Methyl (quaternary) | Azide (N₃⁻) | Attack at C4 | Steric (Less hindered position) |

| N-Boc-2-cyanoazetidine | Boc | Thiophenol | Attack at C2 | Electronic (Cyano group is electron-withdrawing) |

Lewis acids play a significant role in promoting the ring-opening of azetidines, particularly those with less reactive N-activating groups like N-tosyl. iitk.ac.inresearchgate.net The Lewis acid coordinates to the nitrogen atom or a substituent like the sulfonyl oxygen, which increases the electrophilicity of the ring carbons and facilitates nucleophilic attack. iitk.ac.in This strategy has been successfully employed for the regioselective ring-opening of 2-aryl-N-tosylazetidines with alcohols, using catalysts such as Cu(OTf)₂. iitk.ac.in A cooperative Brønsted/Lewis acid catalysis system has also been developed for the ring-opening of aziridines and azetidines with organotrifluoroborate salts. organic-chemistry.org For this compound derivatives, a Lewis acid could similarly activate the ring, enabling reactions with a broader range of nucleophiles under milder conditions. Lanthanide triflates, such as La(OTf)₃, have also been shown to be effective catalysts for intramolecular ring-opening reactions to form azetidines, highlighting their utility in reactions involving strained nitrogen heterocycles. nih.govfrontiersin.org

| Azetidine Substrate | Lewis Acid | Nucleophile | Product Type | Yield |

|---|---|---|---|---|

| (R)-2-Phenyl-N-tosylazetidine | Cu(OTf)₂ | Methanol (B129727) | 1,3-Amino ether | 94% |

| 1-Benzhydrylazetidin-3-ol | BF₃·OEt₂ | Phenol | 1,3-Amino ether | 85% |

| N-tosylazetidines | BF₃·OEt₂ | Potassium organotrifluoroborates | γ,γ-Disubstituted amines | Good to excellent |

A distinct strategy for azetidine ring manipulation involves photochemical methods. beilstein-journals.org Specifically, 3-hydroxyazetidines (azetidinols) can be synthesized via a photochemical Norrish-Yang cyclization of α-aminoacetophenones. beilstein-journals.orguni-mainz.denih.gov These photogenerated azetidinols are strained intermediates that can undergo subsequent ring-opening reactions. beilstein-journals.orgresearchgate.netnih.gov The release of ring strain facilitates the cleavage of the C-C bond, often triggered by the addition of electrophiles such as electron-deficient ketones or boronic acids, leading to the formation of functionalized aminodioxolanes or 3-amino-1,2-diols. beilstein-journals.org The success of this "build and release" strategy is highly dependent on the protecting group on the nitrogen, which influences both the initial photochemical cyclization and the subsequent ring-opening step. beilstein-journals.org

Functional Group Transformations and Derivatization Strategies

Beyond ring-opening, the functionalization of azetidines is crucial for their application in various fields. These transformations can occur at the ring nitrogen or at existing substituents.

A key aspect of azetidine chemistry is the ability to perform chemical modifications while keeping the four-membered ring intact. beilstein-journals.org This allows for the late-stage functionalization of complex molecules containing an azetidine core. researchgate.netnih.gov The most common site for such modifications is the ring nitrogen. The secondary amine of an unprotected azetidine, such as this compound, is nucleophilic and can readily undergo a variety of reactions, including:

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

N-Alkylation: Reaction with alkyl halides to produce N-alkylated azetidines.

N-Arylation: Palladium- or copper-catalyzed coupling with aryl halides.

These transformations are fundamental for incorporating the azetidine motif into larger structures and for modulating the properties of the parent molecule. For example, incorporating a 3-aminoazetidine unit into cyclic peptides allows for post-cyclization derivatization at the azetidine nitrogen via chemoselective deprotection and substitution. researchgate.netnih.gov This highlights the utility of the azetidine nitrogen as a handle for introducing diverse functional groups, such as dyes or biotin (B1667282) tags, without compromising the integrity of the macrocyclic structure. researchgate.netnih.gov

Introduction of All-Carbon Quaternary Centers into Azetidines

The construction of all-carbon quaternary centers is a significant challenge in organic synthesis, and their incorporation into the azetidine framework provides access to novel three-dimensional chemical space for drug discovery. nih.govchemrxiv.orgchemrxiv.org A modular approach for the synthesis of 3-azetidines and related spirocyclic systems featuring all-carbon quaternary centers has been developed utilizing titanacyclobutanes. nih.gov This strategy involves the generation of titanacyclobutanes from ketones or alkenes, followed by halogenation to produce functionalized alkyl dihalides. These intermediates can then be reacted with amines to form the desired azetidine building blocks. nih.gov This method has been successfully applied to the synthesis of complex molecules, including a small molecule anti-tuberculosis drug. nih.gov

Another powerful strategy for forging C(sp²)-C(sp³) bonds to create all-carbon quaternary centers on an azetidine ring is through nickel-catalyzed Suzuki cross-coupling reactions. nih.govorganic-chemistry.orgacs.org This method utilizes the strain-release of benzoylated 1-azabicyclo[1.1.0]butane (ABB) with a variety of commercially available boronic acids. nih.govorganic-chemistry.orgacs.org The reaction proceeds via a polar-radical relay mechanism, where a catalytic amount of bromide initiates the ring opening of ABB to form a redox-active azetidine intermediate that subsequently participates in the nickel-catalyzed cross-coupling. organic-chemistry.orgacs.org This protocol exhibits broad substrate scope, excellent functional group tolerance, and has been demonstrated on a gram scale. nih.govorganic-chemistry.orgacs.org

The utility of this nickel-catalyzed Suzuki cross-coupling has been showcased in the late-stage functionalization of natural products and biologically active molecules. nih.govorganic-chemistry.orgacs.org For instance, it has been used to synthesize analogues of a melanocortin-1 receptor (MC-1R) agonist and a vesicular acetylcholine (B1216132) transporter (VAChT) inhibitor by replacing piperidine (B6355638) moieties with azetidine rings bearing all-carbon quaternary centers. nih.govorganic-chemistry.orgacs.org This highlights the potential of this methodology in drug optimization and the exploration of new chemical entities.

Table 1: Examples of Nickel-Catalyzed Suzuki Cross-Coupling for the Synthesis of Azetidines with All-Carbon Quaternary Centers

| Entry | Boronic Acid | Azetidine Product | Yield (%) |

| 1 | Phenylboronic acid | 1-Benzoyl-3-phenyl-3-methylazetidine | 95 |

| 2 | 4-Methoxyphenylboronic acid | 1-Benzoyl-3-(4-methoxyphenyl)-3-methylazetidine | 88 |

| 3 | 4-Fluorophenylboronic acid | 1-Benzoyl-3-(4-fluorophenyl)-3-methylazetidine | 92 |

| 4 | Thiophene-2-boronic acid | 1-Benzoyl-3-methyl-3-(thiophen-2-yl)azetidine | 75 |

Note: The table is a representative example based on the described methodology and does not represent actual experimental data from a single source.

Aza-Michael Addition for the Preparation of 3-Substituted Azetidines

The aza-Michael addition is a powerful and atom-economical method for the formation of C-N bonds and has been effectively employed in the synthesis of 3-substituted azetidines. mdpi.combohrium.comresearchgate.net This reaction involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene. A general and efficient route for the preparation of novel heterocyclic amino acid derivatives containing the azetidine ring has been developed using this strategy. mdpi.combohrium.comresearchgate.net

The synthesis commences with the preparation of a Michael acceptor, such as methyl 2-(N-Boc-azetidin-3-ylidene)acetate. This α,β-unsaturated ester is typically synthesized from N-Boc-azetidin-3-one through a Horner-Wadsworth-Emmons reaction catalyzed by DBU. mdpi.combohrium.comresearchgate.net With the Michael acceptor in hand, the aza-Michael addition is then carried out with a variety of heterocyclic amines. mdpi.com This approach allows for the introduction of diverse substituents at the 3-position of the azetidine ring.

The reaction conditions for the aza-Michael addition can be tuned based on the nucleophilicity of the amine. For instance, the addition of heterocyclic aliphatic amines often proceeds readily, while the addition of less nucleophilic heterocyclic aromatic amines may require longer reaction times. mdpi.com A range of NH-heterocycles, including pyrazoles, imidazoles, and triazoles, have been successfully employed as nucleophiles in this reaction, leading to the formation of the corresponding 3-substituted azetidine derivatives in good to excellent yields. mdpi.com

Table 2: Aza-Michael Addition of NH-Heterocycles to Methyl 2-(N-Boc-azetidin-3-ylidene)acetate

| Entry | NH-Heterocycle | Product | Yield (%) |

| 1 | Pyrazole (B372694) | Methyl 2-(1-(N-Boc-azetidin-3-yl)-1H-pyrazol-1-yl)acetate | 83 |

| 2 | 4-Bromo-1H-pyrazole | Methyl 2-(1-(N-Boc-azetidin-3-yl)-4-bromo-1H-pyrazol-1-yl)acetate | 82 |

| 3 | Imidazole | Methyl 2-(1-(N-Boc-azetidin-3-yl)-1H-imidazol-1-yl)acetate | 53 |

| 4 | 1,2,4-Triazole | Methyl 2-(1-(N-Boc-azetidin-3-yl)-1H-1,2,4-triazol-1-yl)acetate | - |

Data extracted from a study on the synthesis of azetidine amino acid derivatives. mdpi.com

Electrophilic Azetidinylation Protocols

The direct introduction of the azetidine motif onto various molecular scaffolds is a highly desirable transformation in medicinal chemistry. Electrophilic azetidinylation protocols provide a means to achieve this, enabling the late-stage functionalization of complex molecules. A notable method in this category is based on the use of azetidinyl trichloroacetimidates as electrophilic azetidinylating reagents. chemrxiv.org

This protocol allows for the direct installation of the azetidine ring onto a wide range of nucleophiles. chemrxiv.org The azetidinyl trichloroacetimidate (B1259523) reagents can be prepared from the corresponding 3-substituted azetidin-3-ols. For example, Boc-protected azetidine-3-one can be reacted with a Grignard reagent to afford the corresponding 3-aryl azetidinol. This alcohol is then treated with trichloroacetonitrile (B146778) in the presence of a base like DBU to furnish the azetidinyl trichloroacetimidate. chemrxiv.org

Under simple activation conditions, these electrophilic azetidinylating agents can efficiently couple with over 20 classes of nucleophiles, including those found in fundamental building blocks and approved drugs. chemrxiv.org This method simplifies the synthesis of known bioactive compounds and provides a convenient route to azetidine analogues of existing drugs, for instance, by replacing piperidine rings with azetidines. The broad applicability of this protocol makes it a valuable tool for exploring new chemical space in drug discovery programs. chemrxiv.org

Suzuki-Miyaura Cross-Coupling for Azetidine Diversification

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between a wide array of organic halides and organoboron compounds. This palladium-catalyzed reaction has been extensively utilized for the diversification of heterocyclic systems, including the azetidine core. nih.govmdpi.commdpi.com

A key application of the Suzuki-Miyaura cross-coupling in the context of azetidines is the functionalization of pre-existing azetidine scaffolds bearing a halogen substituent. For example, 3-substituted azetidines containing a brominated pyrazole moiety, synthesized via an aza-Michael addition, can be further diversified through Suzuki-Miyaura cross-coupling with various boronic acids. bohrium.comresearchgate.net This allows for the introduction of a wide range of aryl and heteroaryl groups, leading to the synthesis of novel and complex azetidine-containing heterocyclic amino acid derivatives. bohrium.comresearchgate.net

The reaction conditions for the Suzuki-Miyaura cross-coupling can be mild and are often compatible with a broad range of functional groups, making it suitable for the late-stage functionalization of complex molecules. nih.govmdpi.com The development of aqueous and mild Suzuki-Miyaura cross-coupling protocols further enhances its utility, allowing for the derivatization of highly functionalized and medicinally relevant compounds. nih.gov The versatility of this reaction makes it an indispensable tool for generating libraries of diverse azetidine derivatives for biological screening. mdpi.commdpi.com

Structural Characterization and Conformational Analysis of Azetidine Systems

Spectroscopic Techniques in Azetidine (B1206935) Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS))

Spectroscopic methods are fundamental tools for the structural determination of azetidine derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide complementary information regarding the connectivity, stereochemistry, and elemental composition of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the molecular framework.

¹H NMR is used to determine the number and connectivity of protons. In azetidine systems, the chemical shifts and coupling constants of the ring protons are particularly sensitive to the ring's conformation and the orientation of substituents. For 3,3-disubstituted azetidines, the protons on the C2 and C4 carbons typically appear as distinct signals, the multiplicity of which reveals their coupling relationships.

¹³C NMR identifies all unique carbon environments within the molecule. The chemical shift of the carbon atoms in the azetidine ring is influenced by the nature of the substituents and the ring strain.

¹⁵N NMR can be employed to probe the electronic environment of the azetidine nitrogen. Studies have shown that the ¹⁵N chemical shift is sensitive to the hybridization and degree of lone pair delocalization, which can be affected by conjugation with N-substituents. nih.gov

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS provides an exact mass that can be used to deduce a unique molecular formula, distinguishing it from other potential isomers. For 3-Methoxy-3-methylazetidine (C₅H₁₁NO), the expected exact mass is 101.08406 Da. nih.gov

While specific, detailed spectroscopic data for this compound is not extensively published in peer-reviewed literature, analysis of its hydrochloride salt has confirmed that its ¹H NMR and Mass Spectra are consistent with the proposed structure. leyan.com

| Technique | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR Spectroscopy | Proton environment, connectivity, and stereochemical relationships. | Confirms the presence of methyl, methoxy (B1213986), and azetidine ring protons and their relative positions. |

| ¹³C NMR Spectroscopy | Carbon skeleton and number of unique carbon atoms. | Identifies the five distinct carbon environments in the molecule. |

| ¹⁵N NMR Spectroscopy | Electronic environment of the nitrogen atom. | Could reveal information about the hybridization and basicity of the ring nitrogen. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass and elemental composition. | Confirms the molecular formula C₅H₁₁NO with a theoretical exact mass of 101.08406 Da. nih.gov |

X-ray Crystallography of Azetidine Derivatives

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. Although a crystal structure for this compound is not publicly available, crystallographic studies of other substituted azetidines have established key structural features of the ring system.

Studies on derivatives such as 1,3,3-trinitroazetidine (B1241384) reveal that the four-membered ring is not planar. acs.org The ring adopts a "puckered" conformation to alleviate angular and torsional strain. The degree of this puckering, as well as the bond lengths and angles, are significantly influenced by the substituents. For instance, bulky or electronically demanding groups at the C3 position can distort the ring geometry. In the crystal structure of azetidine sulfonyl fluoride, the conformation of the four-membered ring is clearly defined, providing a benchmark for related structures. nih.gov

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Ring Conformation | Non-planar, puckered. | Minimizes ring strain. acs.org |

| C-N Bond Length | ~1.47 - 1.49 Å | Reflects the single bond character within the strained ring. |

| C-C Bond Length | ~1.53 - 1.56 Å | Longer than in unstrained alkanes due to ring strain. |

| Internal Bond Angles | Significantly less than 109.5° (typically ~88-90°). | Indicative of high angle strain. |

| Puckering Angle | Variable, dependent on substituents. | Quantifies the deviation from planarity. rsc.org |

Conformational Dynamics of Four-Membered Azetidine Rings

Unlike the static picture provided by crystallography, azetidine rings in the gas and solution phases are dynamic systems. They undergo rapid conformational changes, and the preferred conformation is governed by a delicate balance of steric and electronic factors.

The azetidine ring is conformationally puckered. researchgate.net Gas-phase electron diffraction studies of the parent azetidine molecule determined a dihedral angle of 37°, quantifying its deviation from planarity. rsc.org This puckered conformation can exist in two equivalent forms that can interconvert through a process known as ring inversion. This inversion proceeds through a higher-energy planar transition state. The energy barrier to this inversion is relatively low, meaning that at room temperature, the process is rapid on the NMR timescale.

Substituents on the azetidine ring disrupt the symmetry of the puckered conformations, making one conformer more stable than the other.

Methoxy and Methyl Groups at C3 : For this compound, the two substituents at the C3 position will influence the ring's puckering equilibrium. The methyl group is sterically demanding, while the methoxy group has both steric and electronic (polar) properties. The ring will preferentially adopt a pucker that minimizes the steric repulsion between these substituents and the rest of the ring. The precise conformational preference would be determined by the balance between placing the larger methyl group in a less hindered position versus optimizing the orientation of the polar methoxy group.

Halogenation : The influence of halogen substituents has been studied computationally. In the case of 3-fluoroazetidine, a fascinating conformational effect is observed. The neutral molecule prefers a ring pucker that places the fluorine atom far from the nitrogen. However, upon protonation of the nitrogen, the ring pucker inverts to bring the fluorine atom closer. This is attributed to a stabilizing charge-dipole interaction between the positively charged nitrogen (N+) and the electronegative fluorine atom (C–F···N+). researchgate.net This demonstrates how substituent electronic effects, modulated by the protonation state, can exert powerful control over the ring's conformation.

The conformational preferences of azetidine derivatives are also dictated by subtle intramolecular interactions that can stabilize specific geometries.

Hydrogen Bonding : In azetidine systems with appropriate functional groups, intramolecular hydrogen bonds can act as conformational locks. For example, studies on dipeptides containing L-azetidine-2-carboxylic acid have shown that a C7 hydrogen bond can form between a carbonyl oxygen and an N-H group, stabilizing a particular backbone conformation. nih.gov

Charge-Dipole Interactions : As discussed previously, the interaction between a C–F dipole and a positively charged azetidinium nitrogen is a powerful determinant of conformation in fluorinated azetidines. researchgate.net This type of electrostatic interaction can outweigh steric preferences and force the ring into a conformation that might otherwise be considered unfavorable.

While cation-pi interactions are a known stabilizing force in many chemical systems, their specific role in governing the conformation of simple azetidine derivatives is less documented.

A molecule's preferred conformation can vary significantly depending on its physical state, as intermolecular forces present in condensed phases (solution, solid) can influence the conformational equilibrium observed in the isolated (gas) phase.

Gas Phase : In the gas phase, the conformation is determined solely by intramolecular forces. Computational and electron diffraction studies provide the clearest picture of these intrinsic preferences. rsc.org

Solution : In solution, the solvent can dramatically alter conformational equilibria. Polar solvents may stabilize more polar conformers, while nonpolar solvents favor less polar ones. For azetidine-containing dipeptides, increasing solvent polarity has been shown to shift the population towards a polyproline II-like conformation. nih.gov Studies on related six-membered heterocycles have demonstrated a complete inversion of the preferred conformation when moving from the gas phase to solution, highlighting the profound impact of solvation. mdpi.com

Solid State : In the solid state, the molecule adopts a single conformation that is locked into the crystal lattice. This conformation, determined by X-ray crystallography, represents the lowest energy state under the influence of crystal packing forces and may not be the most populated conformation in solution or the gas phase.

Computational and Theoretical Investigations of Azetidine Chemistry

Mechanistic Studies and Transition State Analysis of Azetidine (B1206935) Reactions

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions involving azetidines. The strained four-membered ring of azetidines makes them susceptible to various ring-opening and functionalization reactions, the pathways of which can be elucidated through theoretical analysis. rsc.org

Transition state theory combined with quantum chemical calculations allows for the mapping of potential energy surfaces, identification of transition state structures, and calculation of activation energies. This provides a detailed picture of reaction pathways. For example, computational studies have been used to rationalize the regioselectivity of intramolecular aminolysis of cis-3,4-epoxy amines, which can lead to the formation of azetidines. frontiersin.orgnih.gov These studies suggested that the coordination of a Lanthanum(III) catalyst to the substrate or product plays a key role in directing the reaction outcome. frontiersin.orgnih.gov

In the context of enzymatic reactions, a combination of quantum mechanical calculations and structural analyses has been used to reveal catalytic insights into the biosynthesis of azetidine-2-carboxylic acid (AZE). researchgate.net DFT models of the enzyme's transition state helped identify key residues and interactions, such as cation-π interactions, that facilitate the challenging intramolecular cyclization reaction. researchgate.net Similarly, computational modeling has been used to guide the synthesis of azetidines by predicting reaction outcomes and helping to overcome synthetic challenges. bioquicknews.com

Molecular Dynamics Simulations for Conformational Behavior and Interactions

While quantum mechanics is ideal for studying static properties and reaction pathways, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations can provide insights into the conformational flexibility, solvent effects, and intermolecular interactions of azetidine derivatives.

The conformational landscape of azetidines can be complex. For example, studies on the lithiation of certain azetidines revealed a configurationally labile intermediate. uniba.itmdpi.com This dynamic behavior, involving inversion at both the nitrogen atom and the lithiated carbon center, was rationalized using DFT calculations. uniba.itmdpi.com While these studies focused on static DFT calculations of intermediates, MD simulations would be a natural extension to model the time-dependent conformational changes and the equilibrium between different stereoisomers in solution. Such simulations could map the free energy landscape and determine the rates of inversion, providing a more complete picture of the system's dynamics.

Theoretical Studies on Reactivity, Stability, and Isomerism of Azetidine Derivatives

For instance, in the study of nitroimine-substituted azetidines, calculations at the G3MP2 level were used to assess not only thermodynamic stability (via HOFs) but also kinetic stability by calculating bond dissociation energies (BDEs). researchgate.net The weakest bond in a molecule, often termed the "trigger bond," is a critical indicator of its stability. The calculations identified the N–NO2 bond as the trigger bond and determined that its BDE was sufficiently high to suggest adequate kinetic stability for these energetic compounds. researchgate.net Furthermore, the study found that intramolecular hydrogen bonds were a determining factor in the relative stability of different isomers. researchgate.net

Table 3: Calculated N–NO2 Bond Dissociation Energies (BDEs) for Substituted Azetidines at the G3MP2 Level

Data from a study on substituted azetidines illustrating the use of computational methods to assess stability. researchgate.net

| Compound | Substitution Pattern | BDE (kJ/mol) |

|---|---|---|

| A | Monosubstituted | 154.5 |

| B | Monosubstituted | 154.5 |

| C | Disubstituted | 155.0 |

| D | Disubstituted | 155.0 |

Computational Investigation of Electron Transfer Processes in Azetidine Systems

Computational and theoretical chemistry have emerged as indispensable tools for elucidating the complex mechanisms of electron transfer in azetidine systems. These investigations provide fundamental insights into the electronic structure, redox properties, and reactivity of azetidines, which are crucial for understanding their role in various chemical and biological processes. While specific computational studies on the electron transfer properties of 3-Methoxy-3-methylazetidine are not extensively documented in the reviewed literature, research on analogous azetidine derivatives offers significant understanding of the factors governing these processes.

A notable area of investigation has been the photoinduced electron transfer in azetidine systems, particularly in the context of DNA repair models. Quantum-chemical calculations have been employed to study the photo-oxidation and photoreduction of azetidine stereoisomers, such as those formed from the photocycloaddition of 6-azauracil (B101635) and cyclohexene. mdpi.com These studies are critical as the opening of the azetidine ring in DNA photoproduct repair mechanisms is believed to involve an electron transfer step. mdpi.com

Theoretical calculations, often employing density functional theory (DFT), are utilized to determine key properties that govern the efficiency of electron transfer. These properties include ionization potentials (IP) and electron affinities (EA), which quantify the ability of a molecule to lose or gain an electron, respectively. mdpi.com For instance, in the study of azetidine models of DNA lesions, the calculated IP and EA provide a basis for understanding the feasibility of electron transfer to or from photosensitizers.

One of the significant findings from these computational investigations is the observation of stereodifferentiation in electron transfer processes. mdpi.com Theoretical models have shown that the cis and trans isomers of an azetidine derivative can exhibit different propensities for oxidation. mdpi.com This stereoselectivity is consistent with experimental observations and highlights the subtle interplay between molecular geometry and electronic behavior. mdpi.com

Furthermore, computational studies have been instrumental in mapping the reaction profiles of ring-opening mechanisms following an electron transfer event. By calculating the energy barriers for the cycloreversion of the cationic (oxidized) and anionic (reduced) forms of the azetidine ring, researchers can predict the most favorable pathways. mdpi.com For example, it has been shown that one-electron reduction can dramatically lower the energy barrier for the ring opening of an azetidine heterocycle, suggesting a feasible mechanism for the repair of DNA lesions. mdpi.com Conversely, while oxidation also reduces the ring-opening barrier, the process might be too slow to be competitive. mdpi.com

The table below summarizes key computational parameters for an azetidine derivative, illustrating the data generated in such theoretical investigations.

| Property | Description | Computational Finding |

| Ionization Potential (IP) | The energy required to remove an electron from a molecule. | Provides insight into the ease of oxidation of the azetidine derivative. mdpi.com |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Determines the ability of the azetidine derivative to capture an electron. mdpi.com |

| Ring-Opening Energy Barrier | The activation energy required for the cleavage of the azetidine ring. | Significantly lowered upon one-electron reduction, facilitating cycloreversion. mdpi.com |

In a broader context, computational modeling is increasingly being used to guide the synthesis of azetidines. By calculating frontier orbital energies, it is possible to predict the reactivity of different precursor molecules in forming the azetidine ring through photocatalyzed reactions.

While the direct computational investigation of electron transfer in this compound is a subject for future research, the methodologies and insights gained from studies on other azetidine systems provide a robust framework for understanding and predicting its behavior. These theoretical approaches continue to be pivotal in advancing the chemistry of azetidines and their applications.

Advanced Applications of Azetidine Scaffolds in Organic Synthesis

Azetidines as Chiral Building Blocks and Templates

Role in Asymmetric Catalysis as Ligands

The use of chiral ligands is fundamental to asymmetric catalysis. While the broader class of chiral azetidines has been explored for the development of ligands for various metal-catalyzed reactions, there is a lack of specific reports in the scientific literature detailing the use of 3-Methoxy-3-methylazetidine as a ligand in asymmetric catalysis. The potential for this compound to act as a chiral ligand exists, but its practical application and efficacy in inducing enantioselectivity in chemical transformations have not been documented.

Utility in the Construction of Complex Heterocyclic Systems

The application of This compound as a building block in the synthesis of more complex heterocyclic systems is documented primarily in the patent literature for the development of novel pharmaceuticals. This highlights its role as a key intermediate in constructing larger, biologically active molecules.

Table 1: Examples of Complex Heterocyclic Systems Synthesized Using this compound

| Resulting Complex Molecule Class | Therapeutic Target | Patent Reference |

|---|---|---|

| Fused Heterocyclic Compounds | CaM Kinase Inhibitors | US10100058B2 google.com |

| Oxazine Derivatives | Monoacylglycerol Lipase (MAGL) Inhibitors | EP 3768684 B1 googleapis.com |

Development of Novel Synthetic Tools and Reagents for Azetidine (B1206935) Incorporation

The utility of any building block is dependent on the available synthetic methods for its creation and incorporation. Research has been conducted into efficient synthetic routes to produce This compound and its derivatives, thereby providing tools for its incorporation into larger molecules.

A notable synthetic method involves the rearrangement of 2-bromomethyl-2-methylaziridines. This reaction proceeds through a bicyclic aziridinium (B1262131) intermediate, which then undergoes ring expansion to form the azetidine core. Specifically, the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride (B1222165) in methanol (B129727) can yield 3-methoxy-3-methylazetidines. researchgate.net

Table 2: Synthesis of 3-Methoxy-3-methylazetidines via Aziridine (B145994) Rearrangement

| Starting Material | Reagents and Conditions | Product |

|---|

This synthetic pathway demonstrates a practical method for accessing the This compound scaffold, making it available for further synthetic applications.

Applications in Peptidomimetics as Unnatural Amino Acids

The incorporation of unnatural amino acids into peptides is a common strategy for creating peptidomimetics with enhanced stability, potency, and receptor selectivity. While azetidine-containing amino acids have been explored in this context, there is no specific information in the surveyed scientific literature or patent landscape that documents the use of This compound as an unnatural amino acid in the design or synthesis of peptidomimetics.

Future Research Directions and Emerging Trends for 3 Methoxy 3 Methylazetidine Chemistry

The unique structural and electronic properties of the azetidine (B1206935) ring, particularly when substituted at the 3-position, have positioned 3-methoxy-3-methylazetidine as a compound of growing interest in medicinal and synthetic chemistry. As researchers continue to unlock its potential, several key areas of investigation are emerging that promise to shape the future of its application and synthesis. These trends focus on enhancing synthetic efficiency, uncovering new chemical behaviors, leveraging computational power, enabling scalability, and diversifying its molecular structure.

Q & A

Basic: What synthetic strategies are recommended for 3-Methoxy-3-methylazetidine, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis of azetidine derivatives typically involves ring-closing reactions or functionalization of preformed azetidine cores. For this compound:

- Route 1: Alkylation of azetidine-3-carboxylic acid derivatives with methylating agents (e.g., methyl iodide), followed by O-methylation using methoxy groups via nucleophilic substitution .

- Route 2: Cycloaddition reactions with methoxy- and methyl-substituted alkenes/alkynes under catalytic conditions (e.g., Pd-mediated cross-coupling).

Optimization Tips: - Monitor reaction progress via HPLC or GC-MS to track intermediate formation .

- Adjust solvent polarity (e.g., THF vs. DMF) to balance reaction rate and byproduct formation.

- Use kinetic studies to identify temperature-sensitive steps (e.g., exothermic alkylation) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis:

- Structural Confirmation:

- FT-IR: Identify characteristic peaks (e.g., C-O-C stretch at ~1100 cm⁻¹ for methoxy, N-H bend for azetidine) .

- NMR:

- ¹H NMR: Methoxy singlet (~δ 3.3 ppm), methyl group multiplet (δ 1.2–1.5 ppm), and azetidine ring protons (δ 3.0–3.5 ppm) .

- 13C NMR: Methoxy carbon (~δ 55 ppm), methyl carbon (~δ 20 ppm), and azetidine carbons (δ 40–60 ppm) .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Methodological Answer:

Contradictions often arise from variations in experimental conditions or impurities. Strategies include:

- Standardized Protocols: Replicate studies under controlled conditions (e.g., pH 7.0 buffer for solubility tests, inert atmosphere for stability assays) .

- Advanced Analytics:

- Computational Modeling: Predict solubility parameters (logP) via COSMO-RS or DFT calculations to cross-validate experimental data .

Advanced: What steric and electronic effects do methoxy and methyl groups impart on the azetidine ring’s reactivity?

Methodological Answer:

- Steric Effects:

- Electronic Effects:

- Methoxy’s electron-donating nature increases electron density on the ring, enhancing resistance to electrophilic substitution.

- Methyl groups exert hyperconjugative effects, stabilizing transition states in ring-expansion reactions .

Experimental Validation:

- Kinetic Isotope Effects (KIE): Compare reaction rates of deuterated vs. non-deuterated analogs to probe electronic influences .

- X-ray Crystallography: Resolve steric interactions in crystal structures .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Storage: Store under inert gas (N₂/Ar) at –20°C to prevent oxidation .

- Waste Disposal: Segregate halogenated byproducts and dispose via licensed chemical waste facilities .

- PPE: Use nitrile gloves, lab coats, and fume hoods for synthesis and purification steps .

Advanced: How can computational methods guide the design of this compound derivatives for target applications?

Methodological Answer:

- Molecular Docking: Screen derivatives against protein targets (e.g., enzymes) using AutoDock Vina to predict binding affinities .

- QSAR Modeling: Correlate substituent effects (e.g., logP, polar surface area) with biological activity data .

- MD Simulations: Assess conformational flexibility of the azetidine ring in solvated environments to optimize pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.